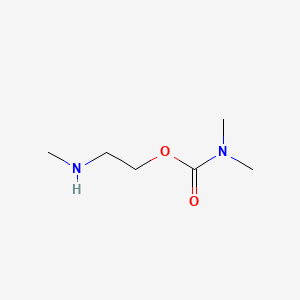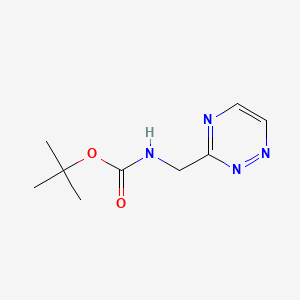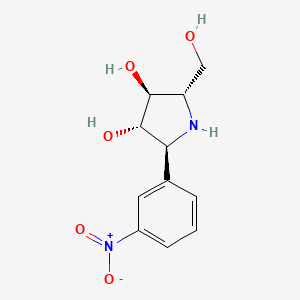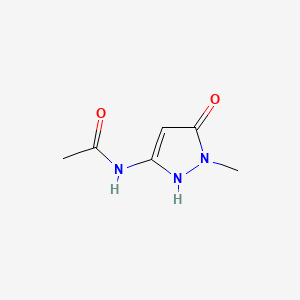![molecular formula C12H7N3 B574946 5,6A,9-triazacyclohepta[jkl]-as-indacene CAS No. 163419-33-8](/img/structure/B574946.png)
5,6A,9-triazacyclohepta[jkl]-as-indacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6A,9-triazacyclohepta[jkl]-as-indacene is a complex heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties . This particular compound is characterized by its unique fused ring structure, which includes a cyclopenta ring, an imidazo ring, and a benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6A,9-triazacyclohepta[jkl]-as-indacene typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of aminobenzophenones with appropriate reagents to form the benzodiazepine core .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous flow chemistry techniques. This approach allows for the efficient and scalable production of the compound, with improved yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
5,6A,9-triazacyclohepta[jkl]-as-indacene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
5,6A,9-triazacyclohepta[jkl]-as-indacene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6A,9-triazacyclohepta[jkl]-as-indacene involves its interaction with specific molecular targets in the body. It is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant effects . The compound also affects other pathways, including those involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .
Comparison with Similar Compounds
5,6A,9-triazacyclohepta[jkl]-as-indacene can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer activities.
Imidazo[4,5-b]pyridine: Exhibits a wide range of biological activities, including antiviral and anti-inflammatory effects.
1,4-Benzodiazepines: Widely used in clinical settings for their anxiolytic and hypnotic properties.
Properties
CAS No. |
163419-33-8 |
|---|---|
Molecular Formula |
C12H7N3 |
Molecular Weight |
193.209 |
InChI |
InChI=1S/C12H7N3/c1-3-9-11-8(1)2-4-10-12(11)15(7-14-10)6-5-13-9/h1-7H |
InChI Key |
OHTRKKQVVLQKIX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C4=C1C=CC4=NC=CN3C=N2 |
Synonyms |
Cyclopent[ef]imidazo[4,5,1-jk][1,4]benzodiazepine (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Cyclopenta[b]pyridin-2-one,octahydro-4-methyl-,[4R-(4-alpha-,4a-bta-,7a-bta-)]-(9CI)](/img/new.no-structure.jpg)
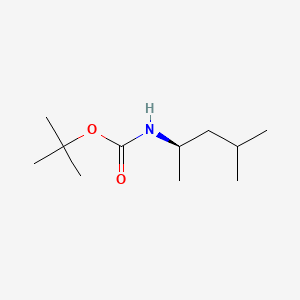
![Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]-](/img/structure/B574869.png)
